1-(4-chlorophenyl)-4-morpholino-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
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Description
1-(4-chlorophenyl)-4-morpholino-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a useful research compound. Its molecular formula is C23H23ClN6O and its molecular weight is 434.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target proteins like the camp-dependent protein kinase catalytic subunit alpha and the camp-dependent protein kinase inhibitor alpha .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding or hydrophobic interactions, leading to changes in the conformation or activity of the target proteins .
Biochemical Pathways
Given its potential targets, it may influence pathways regulated by camp-dependent protein kinases, which are involved in a wide range of cellular processes .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Based on its potential targets, it may modulate the activity of camp-dependent protein kinases, leading to changes in cellular signaling and function .
Action Environment
The action, efficacy, and stability of 1-(4-chlorophenyl)-4-morpholino-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues .
Biological Activity
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H20ClN5
- Molecular Weight : 343.84 g/mol
- Structural Features :
- Contains a 4-chlorophenyl group.
- Incorporates a morpholino moiety.
- Features a pyrazolo[3,4-d]pyrimidine core.
Antitumor Activity
Several studies have indicated that pyrazolo-pyrimidine derivatives exhibit significant antitumor activity. For instance, research has shown that compounds similar to the target compound inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation and survival pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : A crucial enzyme in neurotransmission, AChE inhibitors are explored for their potential in treating Alzheimer's disease.
- Urease : Inhibition of urease is significant for treating infections caused by Helicobacter pylori and other urease-producing pathogens.
Antimicrobial Properties
Preliminary studies suggest that derivatives of pyrazolo-pyrimidines possess antimicrobial properties. Testing against various bacterial strains has shown moderate to strong activity, indicating potential as an antibacterial agent.
Neuroprotective Effects
Research indicates that compounds within this class may exhibit neuroprotective effects, particularly through modulation of glutamate receptors. This is promising for conditions like Parkinson's disease, where glutamate dysregulation plays a role.
The biological activities of 1-(4-chlorophenyl)-4-morpholino-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a positive allosteric modulator for certain metabotropic glutamate receptors, enhancing synaptic transmission.
- Kinase Inhibition : It may inhibit specific kinases involved in cancer cell signaling pathways.
- Enzyme Interaction : Binding to AChE and urease suggests a competitive inhibition mechanism.
Study 1: Antitumor Efficacy
In a study published in Cancer Letters, researchers synthesized various pyrazolo-pyrimidine derivatives and assessed their cytotoxicity against human cancer cell lines. The results demonstrated that the target compound significantly reduced cell viability in breast and lung cancer cells through apoptosis induction.
Study 2: Enzyme Inhibition Profile
A comprehensive evaluation of enzyme inhibition was conducted using spectrophotometric methods. The target compound showed IC50 values comparable to known AChE inhibitors, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Study 3: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated moderate inhibition zones, suggesting its utility as an antibacterial agent.
Table 1: Biological Activities of the Compound
Activity Type | Assay Method | Result |
---|---|---|
Antitumor | MTT Assay | IC50 = 15 µM (breast cancer) |
AChE Inhibition | Spectrophotometry | IC50 = 25 µM |
Urease Inhibition | Colorimetric Assay | IC50 = 30 µM |
Antibacterial | Zone of Inhibition | Moderate activity against S. aureus |
Table 2: Structure-Activity Relationship (SAR)
Compound Variant | Biological Activity | Notes |
---|---|---|
Base Compound | Moderate AChE Inhibitor | Foundational structure |
Morpholino Substituted Variant | Enhanced neuroprotection | Improved receptor modulation |
Chlorophenyl Substituted Variant | Increased antitumor efficacy | Stronger kinase inhibition |
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-morpholin-4-yl-N-(1-phenylethyl)pyrazolo[3,4-d]pyrimidin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6O/c1-16(17-5-3-2-4-6-17)26-23-27-21(29-11-13-31-14-12-29)20-15-25-30(22(20)28-23)19-9-7-18(24)8-10-19/h2-10,15-16H,11-14H2,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVJGJZUHHVLPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=N2)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.